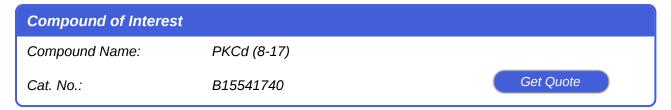


Application Notes and Protocols: Reconstituting and Utilizing Lyophilized PKC δ (8-17) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The PKC δ (8-17) peptide, also known as δ V1-1, is a highly selective inhibitor of Protein Kinase C delta (PKC δ).[1][2][3] Derived from the V1 domain of PKC δ , this peptide antagonist functions by preventing the translocation of PKC δ to its site of action, thereby inhibiting its activation and downstream signaling.[1][2][3] The inhibition of PKC δ has been shown to have significant therapeutic potential, particularly in reducing ischemia-reperfusion injury in cardiac and cerebral cells, modulating apoptosis, and influencing cell proliferation.[1][2][4] These application notes provide detailed protocols for the reconstitution, handling, and application of the lyophilized PKC δ (8-17) peptide.

Product Information



| Characteristic | Description | |
|-----------------------|--|--|
| Peptide Name | ΡΚCδ (8-17), δV1-1 | |
| Sequence | H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH | |
| Molecular Formula | C50H73N11O18 | |
| Molecular Weight | 1116.2 g/mol | |
| Purity | ≥95% by HPLC | |
| Form | Lyophilized powder | |
| Storage (Lyophilized) | Store at -20°C. | |

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized PKC δ (8-17) peptide is critical for maintaining its biological activity. Due to its neutral charge, solubility in aqueous solutions may be limited.

Recommended Solvents:

- Primary Recommendation: Sterile, high-purity Dimethyl Sulfoxide (DMSO). For very
 hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with an
 aqueous buffer is recommended.[5]
- Alternative: 50% Acetonitrile in sterile, deionized water (DI H₂O). A protocol for a PKCδ inhibitor peptide involved reconstitution in this solvent to a 1 mM stock solution.[6]
- Aqueous Buffers: If testing solubility, start with sterile DI H₂O or a buffer such as Phosphate-Buffered Saline (PBS).[7] Sonication may aid in dissolution.

Protocol for Reconstitution:

- Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
- Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.



- Solvent Addition: Carefully add the appropriate solvent to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mg/mL).
- Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Aliquot the reconstituted peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
 Reconstituted peptides are typically stable for up to a few weeks when stored at 2-8°C.[8]

Quantitative Data Summary

| Parameter | Value | Application Context |
|--------------------------------|----------------------------|---|
| In Vitro Working Concentration | 1 - 10 μΜ | Inhibition of PKCδ in cell culture (e.g., HBMVEC, pathogens)[9] |
| In Vivo Dosage | 200 μg/kg | Attenuation of acute lung injury in rats[9] |
| Stock Solution Concentration | 1 mM - 10 mg/mL | General laboratory use |
| Storage (Lyophilized) | -20°C | Long-term stability |
| Storage (Reconstituted) | -20°C to -80°C (aliquoted) | Avoid repeated freeze-thaw cycles |

Experimental Protocols

Protocol 1: Inhibition of PMA-Induced PKCδ Translocation in Cardiomyocytes

This protocol is based on studies demonstrating the inhibition of phorbol 12-myristate 13-acetate (PMA)-induced PKC δ translocation.[1][3]

Materials:

· Isolated adult rat cardiomyocytes



- PKCδ (8-17) peptide, reconstituted (often conjugated to a cell-penetrating peptide like Antennapedia for efficient delivery)[3]
- Phorbol 12-myristate 13-acetate (PMA)
- Cell culture medium
- Fixation and permeabilization buffers
- Primary antibody against PKCδ
- Fluorescently labeled secondary antibody
- Fluorescence microscope

Procedure:

- Cell Preparation: Plate isolated cardiomyocytes and allow them to adhere.
- Peptide Treatment: Treat the cardiomyocytes with the PKC δ (8-17) peptide at the desired final concentration (e.g., 1-10 μ M) for a predetermined time (e.g., 30-60 minutes) to allow for cellular uptake.
- Stimulation: Add PMA to the cell culture medium to a final concentration known to induce PKCδ translocation (e.g., 100 nM) and incubate for the appropriate time (e.g., 15-30 minutes).
- Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard immunofluorescence protocols.
- Immunostaining: Incubate the cells with a primary antibody specific for PKC δ , followed by incubation with a fluorescently labeled secondary antibody.
- Microscopy: Visualize the subcellular localization of PKCδ using a fluorescence microscope.
 In control cells, PMA will induce translocation of PKCδ to cellular membranes. In peptide-treated cells, this translocation should be inhibited.

Protocol 2: Assessment of PKCδ Inhibition on Apoptosis

Methodological & Application



This protocol outlines a general method to assess the effect of PKC δ (8-17) on apoptosis, a process in which PKC δ is implicated, particularly in response to DNA damage.[10][11]

Materials:

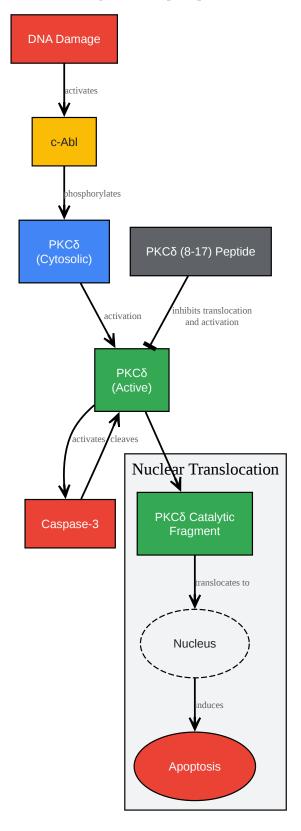
- Cell line of interest (e.g., cortical neurons, cancer cell line)
- PKCδ (8-17) peptide, reconstituted
- Apoptosis-inducing agent (e.g., Etoposide, Staurosporine, TNF-α)
- Cell culture medium and supplements
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, Caspase-3 activity assay)
- Flow cytometer or fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates or dishes and allow them to attach overnight.
- Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the PKC δ (8-17) peptide (e.g., 1, 5, 10 μ M) for 1-2 hours.
- Induction of Apoptosis: Add the apoptosis-inducing agent at a predetermined concentration to the cell cultures.
- Incubation: Incubate the cells for a period sufficient to induce a measurable apoptotic response (e.g., 6-24 hours).
- Apoptosis Assay: Harvest the cells and perform the chosen apoptosis assay according to the manufacturer's instructions.
- Data Analysis: Quantify the level of apoptosis in each treatment group. A reduction in apoptosis in the peptide-treated groups compared to the inducer-only group would indicate a protective effect through PKCδ inhibition.



Visualizations PKCδ Signaling Pathway in Apoptosis





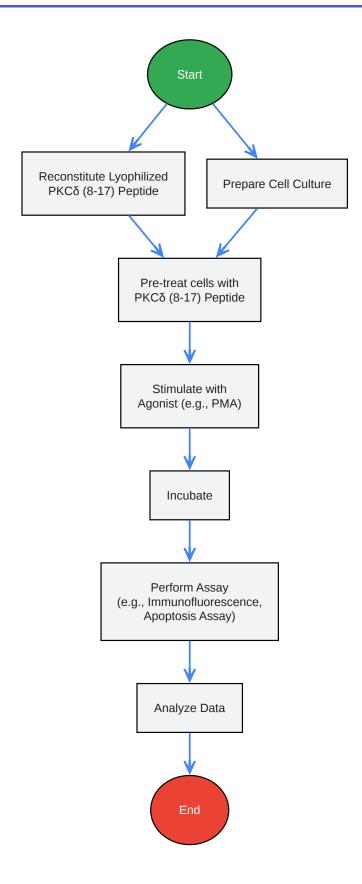
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Caption: PKCδ-mediated apoptosis signaling pathway.

Experimental Workflow for PKC δ Inhibition





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Caption: General workflow for in vitro PKC δ inhibition experiments.



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